molecular formula C16H20N4O2 B6083934 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B6083934
M. Wt: 300.36 g/mol
InChI Key: QGVCCIDDXWPKKE-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one is a pyrimidinone derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group at the N4 position and a methyl group at the C6 position.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-12-11-15(21)18-16(17-12)20-9-7-19(8-10-20)13-5-3-4-6-14(13)22-2/h3-6,11H,7-10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVCCIDDXWPKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the action of endogenous catecholamines like noradrenaline and adrenaline. This leads to vasodilation and a decrease in blood pressure. The compound’s mechanism involves binding to the receptor’s active site, preventing the activation of downstream signaling pathways .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrimidinone core: Provides hydrogen-bonding capabilities via the carbonyl and NH groups.
  • C6 methyl group : Contributes to hydrophobic interactions and metabolic stability.

Synthetic routes for analogous compounds typically involve multi-step nucleophilic substitutions and coupling reactions, often optimized under controlled pH and temperature conditions . Characterization relies on NMR, mass spectrometry, and X-ray crystallography (using SHELX software for refinement) .

Comparison with Similar Compounds

Structural analogs of this compound vary in substituents on the phenyl ring, piperazine, or pyrimidinone moieties, leading to divergent chemical and biological profiles. Below is a systematic comparison:

Positional Isomerism of Methoxy Substituents

Compound Substituent Position Key Differences Biological Impact
Target Compound 2-Methoxyphenyl - Ortho-substitution creates steric hindrance near the piperazine nitrogen.
- Electron-donating methoxy group enhances π-π stacking with aromatic residues in receptors.
Selective affinity for 5-HT1A receptors; potential anxiolytic/antidepressant activity .
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one 4-Methoxyphenyl - Para-substitution allows better planar alignment with receptor pockets.
- Increased solubility due to reduced steric bulk.
Broader receptor activity (e.g., 5-HT2A antagonism), but lower selectivity .
2-[4-(3-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one 3-Methoxyphenyl - Meta-substitution balances electronic and steric effects. Demonstrated antidepressant properties in rodent models .

Mechanistic Insight : The ortho-methoxy group in the target compound may limit rotational freedom, favoring conformations that improve binding to specific serotonin receptor subtypes .

Substituent Effects on Piperazine and Pyrimidinone Moieties

Compound Structural Variation Chemical Reactivity Biological Activity
2-[4-(Phenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one No methoxy group - Higher electrophilicity at phenyl ring.
- Prone to oxidative degradation.
Reduced CNS activity; primarily used as a chemical intermediate .
2-[4-(Trifluoromethylphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one CF3 substituent - Strong electron-withdrawing effect stabilizes the phenyl ring.
- Enhanced metabolic stability.
Potential use in inflammation; inhibits NF-κB pathway .
5-Benzyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one Benzyl addition at C5 - Increased lipophilicity.
- Alters hydrogen-bonding capacity.
Neuroactive properties; modulates dopamine D2 receptors .

Reactivity Trends :

  • Electron-donating groups (e.g., methoxy) increase susceptibility to electrophilic substitution but reduce oxidative stability compared to halogenated analogs .
  • Bulky substituents (e.g., benzyl) enhance receptor binding kinetics but may reduce blood-brain barrier permeability .

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